4-Bromo-3,5-dimethylbenzaldehyde
Overview
Description
4-Bromo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and two methyl groups at the third and fifth positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Scientific Research Applications
4-Bromo-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Safety and Hazards
4-Bromo-3,5-dimethylbenzaldehyde is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Mode of Action
Aldehydes can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The oxygen can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with normal biochemical processes, especially those involving aldehydes and ketones .
Pharmacokinetics
The compound’s molecular weight (21307 g/mol ) suggests that it may be absorbed and distributed in the body. Its stability under inert gas at 2-8°C suggests that it may be stable in the body’s environment .
Result of Action
The formation of oximes and hydrazones can potentially alter the function of proteins and other molecules, leading to various cellular effects .
Action Environment
The action of 4-Bromo-3,5-dimethylbenzaldehyde can be influenced by various environmental factors. For instance, its stability under inert gas suggests that it may be sensitive to oxidation . Additionally, its reactivity with nucleophiles suggests that its action may be influenced by the presence of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3,5-dimethylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-3,5-dimethylbenzoic acid.
Reduction: 4-Bromo-3,5-dimethylbenzyl alcohol.
Substitution: 4-Methoxy-3,5-dimethylbenzaldehyde.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylbenzaldehyde can be compared with other similar compounds such as:
4-Chloro-3,5-dimethylbenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Methoxy-3,5-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of bromine.
3,5-Dimethylbenzaldehyde: Lacks the bromine substitution.
Uniqueness: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its chloro and methoxy analogs. This reactivity can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
4-bromo-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USONNBCBJMNJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624001 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400822-47-1 | |
Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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